molecular formula C12H8ClNO3 B15058741 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15058741
M. Wt: 249.65 g/mol
InChI Key: ZXCMWTGBTQKYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a 4-chlorophenyl group, a carboxylic acid group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Comparison: Compared to its analogs, 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electronic and steric effects of the chlorine substituent can lead to differences in the compound’s chemical behavior and its interactions with biological targets .

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)

InChI Key

ZXCMWTGBTQKYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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